5-bromo-N-(2-methyl-2-(thiophen-3-yl)propyl)nicotinamide
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Overview
Description
5-bromo-N-(2-methyl-2-(thiophen-3-yl)propyl)nicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives. It features a bromine atom, a thiophene ring, and a nicotinamide moiety, making it a compound of interest in various fields of scientific research due to its unique structural properties.
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential biological activity . They have shown a variety of properties and applications, including anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects
Biochemical Pathways
Given the broad range of biological activities exhibited by thiophene derivatives , it is likely that multiple pathways could be affected
Result of Action
Thiophene derivatives have been shown to exhibit a range of pharmacological properties, including anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-methyl-2-(thiophen-3-yl)propyl)nicotinamide typically involves a multi-step processThe reaction conditions often require the use of catalysts such as palladium and bases like potassium carbonate to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-methyl-2-(thiophen-3-yl)propyl)nicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The thiophene ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as potassium carbonate, are used to deprotonate intermediates and drive the reaction forward.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with boronic acids can yield biaryl compounds, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5-bromo-N-(2-methyl-2-(thiophen-3-yl)propyl)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its structural similarity to biologically active nicotinamide derivatives.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(2-methyl-2-(thiophen-3-yl)ethyl)nicotinamide
- 5-bromo-N-(2-methyl-2-(thiophen-2-yl)propyl)nicotinamide
- 5-chloro-N-(2-methyl-2-(thiophen-3-yl)propyl)nicotinamide
Uniqueness
5-bromo-N-(2-methyl-2-(thiophen-3-yl)propyl)nicotinamide is unique due to the specific positioning of the bromine atom and the thiophene ring, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
5-bromo-N-(2-methyl-2-thiophen-3-ylpropyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2OS/c1-14(2,11-3-4-19-8-11)9-17-13(18)10-5-12(15)7-16-6-10/h3-8H,9H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWZPIUEOKKGMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=CC(=CN=C1)Br)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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